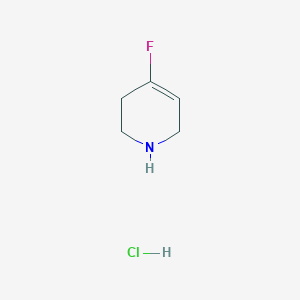

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Beschreibung

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1978-61-6) is a fluorinated tetrahydropyridine derivative with the molecular formula C₁₁H₁₃ClFN and a molecular weight of 213.68 g/mol . It features a fluorine atom at the 4-position of the partially saturated pyridine ring, contributing to its electronic and steric properties. The compound’s SMILES string (FC1=CC=C(C2=CCNCC2)C=C1.Cl ) and InChIKey (CTTBTYWBXXWBMU-UHFFFAOYSA-N) highlight its structural configuration, which includes a fluorophenyl group conjugated to the tetrahydropyridine backbone . It melts at 169–173°C and is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing central nervous system (CNS) agents .

Eigenschaften

IUPAC Name |

4-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGZLLMRDYLPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281652-11-7 | |

| Record name | Pyridine, 4-fluoro-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281652-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurodegenerative diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate neurotransmitter systems, which could be relevant in the context of neurodegenerative diseases . The exact molecular targets and pathways are still under investigation, but the compound’s ability to cross the blood-brain barrier and its effects on oxidative stress are of particular interest .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 4-fluoro-1,2,3,6-tetrahydropyridine hydrochloride can be contextualized by comparing it with analogs differing in substituent type, position, or additional functional groups. Below is a detailed analysis:

Halogen-Substituted Analogs

- Key Differences: Fluorine vs. Positional Isomerism: The 5-fluoro analog’s altered ring geometry may reduce affinity for specific receptors compared to the 4-fluoro derivative .

Alkyl and Aryl-Substituted Analogs

- Key Differences :

- Aryl vs. Alkyl Substitution : The fluorophenyl group in 4-fluoro-1,2,3,6-tetrahydropyridine enhances π-π stacking interactions compared to alkyl groups, influencing receptor binding .

- Methylation Effects : N-methylation (e.g., in MPTP) increases blood-brain barrier penetration but may introduce neurotoxicity .

Complex Functionalized Derivatives

- Key Differences :

- Methoxy and Triazole Groups : These modifications enhance solubility or target specificity. For example, the methoxy group in ’s compound may improve affinity for serotonin receptors .

- Fused Ring Systems : Indole or triazole integration expands the compound’s interaction with hydrophobic binding pockets .

Structural-Activity Relationship (SAR) Insights

- Halogen Position : 4-Fluoro substitution optimizes electronic effects for CNS activity, whereas 5-fluoro may disrupt optimal binding .

- Aromatic vs. Aliphatic Substituents : Fluorophenyl groups (as in 4-fluoro-1,2,3,6-tetrahydropyridine) improve binding to aromatic-rich enzyme active sites compared to aliphatic chains .

- Methylation : N-methylation (e.g., MPTP) enhances bioavailability but risks toxicity, whereas C-methylation (e.g., 4-methyl analog) primarily affects lipophilicity .

Biologische Aktivität

Overview

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound notable for its structural similarity to neurotoxic agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, and therapeutic applications.

The biological activity of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is primarily linked to its interaction with dopaminergic neurons. It is hypothesized that this compound may induce neurotoxicity similar to MPTP by generating free radicals and causing oxidative stress. The following mechanisms have been identified:

- Oxidative Stress : The compound can lead to the production of reactive oxygen species (ROS), which contribute to neuronal damage.

- Inflammation : It may trigger inflammatory pathways that exacerbate neurodegeneration.

- Excitotoxicity : The compound could potentially disturb neurotransmitter balance, leading to excitotoxic damage in neurons.

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride remains under investigation. However, studies suggest that its metabolism may follow pathways similar to those of MPTP:

- Metabolism : It is likely metabolized into active metabolites that exert neurotoxic effects.

- Bioavailability : The presence of the fluorine atom enhances lipophilicity and stability compared to non-fluorinated analogs, potentially improving absorption in biological systems.

Neuroprotective Effects

Recent studies have explored the use of compounds structurally related to 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride for neuroprotection against MPTP-induced toxicity. For instance:

- In a study involving HCT1026 (a related compound), significant improvements were observed in motor function and synaptic integrity in mice treated with HCT1026 prior to MPTP administration. This suggests a potential protective effect against dopaminergic neuron loss .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride:

Applications in Medicine

The exploration of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride extends into medicinal chemistry:

- Neurodegenerative Diseases : There is ongoing research into its potential as a therapeutic agent for conditions such as Parkinson's disease. Its ability to modulate dopaminergic pathways makes it a candidate for further study.

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can facilitate the development of novel pharmaceuticals with enhanced efficacy and safety profiles.

Q & A

Q. How is 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride identified and quantified in Paroxetine Hydrochloride formulations?

Methodological Answer: The compound is quantified using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. A validated method involves:

- Mobile Phase: Acetonitrile and phosphate buffer (pH 2.5) in gradient elution.

- Column: C18 column (250 mm × 4.6 mm, 5 µm).

- Detection: UV at 295 nm.

The relative retention time for 4-fluoro-1,2,3,6-tetrahydropyridine is 0.6 compared to Paroxetine (1.0). Quantification uses a standard curve from spiked reference standards, with a detection limit of ≤0.0001% (w/w) .

Q. What analytical techniques are recommended for detecting trace impurities of this compound in pharmaceutical intermediates?

Methodological Answer:

- HPLC-UV/MS: For structural confirmation and trace analysis, coupling with mass spectrometry improves specificity.

- Validation Parameters: Include system suitability (relative standard deviation ≤15% for replicate injections), linearity (R² >0.999), and recovery (90–110%).

- Sample Preparation: Dissolve the test substance in a solvent compatible with the mobile phase (e.g., methanol:water mixtures) and filter through a 0.45 µm membrane .

Advanced Research Questions

Q. What are the challenges in synthesizing 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride with high purity?

Methodological Answer: Key challenges include:

- By-product Formation: Competing reactions during fluorination or cyclization can generate impurities like 1-methyl-4-phenyltetrahydropyridine derivatives.

- Purification: Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via NMR (¹H/¹³C) and elemental analysis .

- Stability: The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent degradation.

Q. How does the presence of this compound affect the stability profile of Paroxetine Hydrochloride?

Methodological Answer:

- Degradation Pathways: 4-Fluoro-1,2,3,6-tetrahydropyridine arises from oxidative N-demethylation of Paroxetine under acidic or thermal stress.

- Forced Degradation Studies: Expose Paroxetine to 0.1 M HCl (70°C, 24 hours) or H₂O₂ (3% w/v, 48 hours) to simulate degradation. Monitor impurity levels using validated HPLC methods .

- Impact on Efficacy: While the compound itself is not pharmacologically active, its presence above 0.0001% indicates formulation instability, requiring reformulation or improved packaging .

Q. What are the pharmacological implications of this compound as a metabolite or impurity?

Methodological Answer:

- Neurotoxicity Screening: Structurally analogous compounds (e.g., MPTP in ) are known dopaminergic neurotoxins. Evaluate 4-fluoro-1,2,3,6-tetrahydropyridine using in vitro models (e.g., SH-SY5Y neuronal cells) to assess mitochondrial dysfunction or reactive oxygen species (ROS) generation.

- Metabolic Studies: Use liver microsomes or cytochrome P450 isoforms (CYP2D6/CYP3A4) to determine if the compound is a metabolic by-product. Compare pharmacokinetic profiles with Paroxetine using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.